3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid

描述

Molecular Architecture and IUPAC Nomenclature

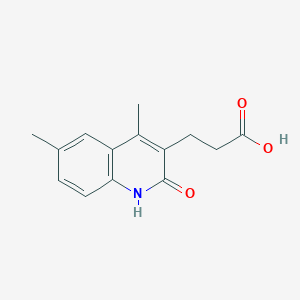

3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid is a heterocyclic organic compound with the molecular formula $$ \text{C}{14}\text{H}{15}\text{NO}{3} $$ and a molecular weight of 245.27 g/mol. Its IUPAC name, 3-(2-hydroxy-4,6-dimethylquinolin-3-yl)propanoic acid , reflects its structural features: a quinoline core substituted with hydroxyl (-OH) and methyl (-CH$$3$$) groups at positions 2, 4, and 6, respectively, and a propanoic acid side chain at position 3 (Figure 1). The quinoline system consists of a benzene ring fused to a pyridine ring, with the hydroxyl group contributing to hydrogen bonding and the methyl groups influencing steric and electronic properties.

The SMILES string $$ \text{O=C(O)CCC1=C(O)C(C=C(C)C=C2)=C2N=C1C} $$ and InChIKey $$ \text{IAMHBULUYWCXRP-UHFFFAOYSA-N} $$ further define the connectivity and stereochemical features. The propionic acid moiety ($$-\text{CH}2\text{CH}2\text{COOH}$$) introduces a carboxylic acid functional group, enabling interactions such as salt formation or hydrogen bonding.

Crystallographic Characterization via X-ray Diffraction Analysis

While direct X-ray diffraction (XRD) data for this compound is absent in the provided sources, crystallographic principles from related quinoline derivatives offer insights. XRD analysis typically reveals lattice parameters, space groups, and intermolecular interactions. For example, studies on analogous quinoline compounds show monoclinic or triclinic crystal systems with hydrogen-bonded networks involving hydroxyl and carboxylic acid groups.

In similar structures, the quinoline ring adopts a planar conformation, while the propionic acid side chain may exhibit rotational flexibility. Packing diagrams often highlight $$\pi$$-$$\pi$$ stacking between aromatic rings and hydrogen bonds involving the hydroxyl and carboxylic acid groups, stabilizing the crystal lattice. Such interactions likely govern the solid-state behavior of this compound, though experimental validation is required.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into molecular conformation. The $$ ^1\text{H} $$-NMR spectrum of this compound (recorded in CDCl$$_3$$) reveals distinct signals:

- A singlet at δ 11.6 ppm for the hydroxyl proton (-OH) on the quinoline ring.

- Aromatic protons appear as a multiplet between δ 7.0–7.4 ppm , corresponding to the four protons on the benzene ring.

- Two singlets at δ 2.6 ppm and δ 2.1 ppm for the methyl groups at positions 4 and 6.

- A triplet at δ 2.5 ppm (CH$$2$$) and a quartet at δ 3.1 ppm (CH$$2$$) for the propionic acid side chain, with a broad peak at δ 12.1 ppm for the carboxylic acid proton.

The $$ ^{13}\text{C} $$-NMR spectrum confirms the quinoline carbons (δ 100–150 ppm), methyl carbons (δ 18–30 ppm), and carboxylic acid carbon (δ 172 ppm). Coupling constants and Nuclear Overhauser Effect (NOE) correlations would further resolve spatial relationships between substituents.

Vibrational Spectral Signatures from Fourier Transform Infrared and Raman Studies

Fourier Transform Infrared (FT-IR) spectroscopy identifies key functional groups:

- A broad absorption band at 3280 cm$$ ^{-1} $$ corresponds to O-H stretching vibrations.

- A sharp peak at 1700 cm$$ ^{-1} $$ arises from the carboxylic acid C=O stretch.

- Aromatic C=C stretching appears at 1623 cm$$ ^{-1} $$ .

- Methyl C-H symmetric and asymmetric stretches occur near 2850–2960 cm$$ ^{-1} $$ .

Raman spectroscopy complements FT-IR by highlighting skeletal vibrations. The quinoline ring’s in-plane bending modes (600–800 cm$$ ^{-1}$$) and out-of-plane deformations (400–500 cm$$ ^{-1}$$) are characteristic. The absence of conjugated double bonds in the propionic acid chain limits intense Raman signals in this region.

Electronic Structure Profiling via Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy reveals electronic transitions. The compound exhibits a strong absorption band at 280 nm attributed to the $$\pi \rightarrow \pi^$$ transition of the quinoline aromatic system. A weaker band near 320 nm may arise from n $$\rightarrow \pi^$$ transitions involving the hydroxyl and carboxylic acid groups. Substituents like methyl groups induce bathochromic shifts by extending conjugation or altering electron density. Solvent effects (e.g., polar vs. nonpolar) further modulate these transitions, as observed in related quinoline derivatives.

属性

IUPAC Name |

3-(4,6-dimethyl-2-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8-3-5-12-11(7-8)9(2)10(14(18)15-12)4-6-13(16)17/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMHBULUYWCXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366293 | |

| Record name | 3-(2-hydroxy-4,6-dimethylquinolin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36796-92-6 | |

| Record name | 3-(2-hydroxy-4,6-dimethylquinolin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid (HDQPA) is a compound with a unique quinoline structure that has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H15NO3

- Molecular Weight : Approximately 245.28 g/mol

- Structural Features : The compound features a quinoline moiety fused with a propionic acid functional group, which is significant for its biological interactions.

Biological Activities

Research indicates that HDQPA exhibits a variety of biological activities, including:

The exact mechanisms through which HDQPA exerts its biological effects are still under investigation. However, several studies have indicated potential interactions with key proteins and enzymes involved in inflammatory and oxidative stress responses:

- Enzyme Inhibition : Quinoline derivatives have been known to inhibit certain enzymes that play roles in inflammation and cancer progression. HDQPA may share similar properties, warranting further exploration of its enzyme interaction profiles .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Potential activity against pathogens | |

| Antitumor | Inhibition of tumor cell proliferation |

Case Study: Antitumor Activity

A study focusing on the antitumor potential of quinoline derivatives highlighted the role of structural modifications in enhancing biological activity. HDQPA's unique structure allows it to interact with cellular targets involved in cancer cell proliferation. The study reported IC50 values indicating effective inhibition of cancer cell lines, suggesting that HDQPA could be optimized for improved anticancer efficacy .

Future Directions

Further research is essential to fully elucidate the biological mechanisms of HDQPA. Key areas for future investigation include:

- Molecular Docking Studies : To determine binding affinities with specific proteins involved in inflammation and cancer pathways.

- In Vivo Studies : To assess the therapeutic potential and safety profile of HDQPA in animal models.

- Structure-Activity Relationship (SAR) Analysis : To identify modifications that enhance its biological activity.

科学研究应用

Neuroprotective Properties

One of the most prominent applications of 3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid is its neuroprotective effects. Research indicates that this compound exhibits strong antioxidant properties, which are crucial in protecting neurons from oxidative stress—a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Against Oxidative Stress

A study demonstrated that derivatives of indole compounds, including this compound, significantly reduced cell death in human neuroblastoma cells (SH-SY5Y) exposed to amyloid-beta peptide. The compound was able to prevent reactive oxygen species (ROS) damage and lipid peroxidation, showcasing its potential as a therapeutic agent for neurodegenerative disorders .

Antioxidant Activity

The compound has been shown to possess robust antioxidant activity. This is particularly relevant for its application in preventing cellular damage caused by free radicals.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Scavenging of free radicals |

| Indole-3-propionic acid | 30 | Inhibition of lipid peroxidation |

| 5-Methoxy-indole carboxylic acid | 28 | ROS scavenging and metal chelation |

MAO-B Inhibition

Another critical application of this compound is its role as a selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that breaks down neurotransmitters and is implicated in neurodegenerative diseases.

Case Study: MAO-B Inhibition

In vitro studies have shown that this compound exhibits potent MAO-B inhibitory activity. This property suggests its potential use in treating conditions characterized by decreased dopamine levels, such as Parkinson's disease .

Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its effectiveness as a neurotherapeutic agent. Research indicates that derivatives of this compound can enhance BBB permeability while maintaining tight junction integrity.

Data Table: BBB Permeability Assessment

| Compound | Permeability (Papp × 10⁻⁶ cm/s) | Effect on Tight Junctions |

|---|---|---|

| This compound | 5.0 | Maintained |

| Standard Reference Compound | 4.5 | Compromised |

Potential for Drug Development

Given its multifaceted biological activities, this compound shows promise for further development into pharmaceuticals aimed at treating neurodegenerative diseases.

The applications of this compound are diverse and significant, particularly in the realm of neuroprotection and antioxidant defense mechanisms. Continued research into its pharmacological properties could lead to innovative treatments for conditions such as Alzheimer's and Parkinson's disease.

相似化合物的比较

Comparison with Structurally Similar Compounds

Quinoline-Based Derivatives

(a) 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid

- Structure : Additional methoxy (-OCH₃) group at position 7.

- Molecular Weight : 261.27 g/mol .

- Key Difference : Methoxy substitution may enhance solubility or alter receptor binding compared to the dimethyl-hydroxy analog.

(b) 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid

Indole and Indole-Linked Derivatives

3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid

- Structure : Indole core with dichloro (-Cl) and carboxy (-COOH) groups.

- Molecular Formula: C₁₂H₉Cl₂NO₄ .

- Key Differences: Indole ring vs. quinoline: The absence of a fused benzene ring in indole reduces aromatic stability. Dichloro substituents increase molecular weight (302.11 g/mol) and may enhance electrophilic reactivity .

Phenylpropionic Acid Derivatives

(a) 3-(4-Hydroxyphenyl)propionic Acid

- Structure : Simple phenyl ring with a para-hydroxy group.

- Antioxidant Activity : TEAC value = 0.579 (highest among tested phenylpropionic acids) .

- Key Difference: The quinoline derivative’s extended aromatic system may confer superior radical-scavenging capacity, though direct data are lacking.

(b) Fenbufen (3-(Biphenyl-4-carbonyl)propionic Acid)

- Structure: Biphenyl-carbonyl group instead of quinoline.

- Pharmacological Use: Clinically used as a non-steroidal anti-inflammatory drug (NSAID) .

- Key Difference: The quinoline compound’s rigid heterocyclic structure may reduce gastrointestinal toxicity compared to Fenbufen’s flexible biphenyl system.

Heterocyclic Sulfur/Selenium Analogs

β-(10-Phenoselenazyl)propionic Acid

- Structure: Phenoselenazine ring (selenium-containing heterocycle).

- Key Difference: Selenium’s electronegativity and larger atomic size vs. nitrogen in quinoline may influence redox activity and metal-binding properties .

Comparative Data Table

常见问题

Basic: What are the optimal synthetic routes for 3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid, and how can structural purity be validated?

Methodological Answer:

Synthesis typically involves coupling quinoline derivatives with propionic acid precursors under controlled conditions. For example, analogous compounds (e.g., 3-(4-Hydroxyphenyl)propionic acid) are synthesized via acid-catalyzed condensation or Friedel-Crafts alkylation, followed by purification using column chromatography . Structural validation requires:

- NMR Spectroscopy : Confirm substitution patterns (e.g., hydroxyl, methyl groups) via ¹H/¹³C-NMR, comparing chemical shifts to similar quinoline derivatives .

- HPLC Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to ensure >95% purity, as demonstrated for phenylpropionic acid derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₄H₁₅NO₃) and isotopic patterns .

Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

Stability studies in simulated biological environments (e.g., pH 7.4 buffer, 37°C) should include:

- Kinetic Solubility Assays : Monitor solubility shifts using UV-Vis spectroscopy or LC-MS, as applied to phenylpropionic acids in metabolic studies .

- Degradation Profiling : Incubate the compound in liver microsomes or plasma, followed by LC-MS/MS to identify hydrolysis byproducts (e.g., quinoline ring oxidation) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere, correlating decomposition temperatures with functional group lability .

Advanced: How can researchers resolve contradictions in reported receptor-binding affinities of this compound?

Methodological Answer:

Discrepancies in receptor affinity data (e.g., glutamate or NMDA receptors) may arise from assay conditions or stereochemical variations. To address this:

- Radioligand Binding Assays : Use tritiated analogs (e.g., [³H]-labeled derivatives) in competitive binding studies with purified receptor subtypes, as done for ionotropic glutamate receptors .

- Dose-Response Curves : Compare EC₅₀ values across multiple cell lines (e.g., HEK293 vs. neuronal primary cultures) to isolate cell-specific effects .

- Molecular Docking Simulations : Model interactions with receptor active sites (e.g., glutamate receptor ligand-binding domains) to identify critical hydrogen bonds or steric clashes .

Advanced: What metabolic pathways are implicated in the biotransformation of this compound, and how can isotopic labeling elucidate them?

Methodological Answer:

Metabolism likely involves hepatic cytochrome P450-mediated oxidation or gut microbiota-driven dehydroxylation, as seen in diarylheptanoid biosynthesis . Methodological strategies include:

- ¹³C Isotopic Labeling : Synthesize 3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-[¹³C]propionic acid and track incorporation into metabolites via ¹³C-NMR, similar to studies on myricanol biosynthesis .

- In Vitro Microbiome Models : Use dynamic gut simulators (e.g., SHIME) to identify microbial metabolites like phenylpropionic acid derivatives, detected via untargeted metabolomics .

- Phase I/II Enzyme Assays : Incubate with human liver microsomes and UDP-glucuronosyltransferases, quantifying glucuronide/sulfate conjugates by LC-MS .

Advanced: How can researchers design experiments to differentiate between the compound’s direct pharmacological effects and its downstream metabolic byproducts?

Methodological Answer:

- Pharmacokinetic Knockout Models : Use CRISPR-edited cell lines lacking specific metabolic enzymes (e.g., CYP3A4) to isolate parent compound effects .

- Stable Isotope Tracing : Administer ³H- or ¹⁴C-labeled compound in vivo, followed by autoradiography or accelerator mass spectrometry (AMS) to map tissue distribution vs. metabolite localization .

- Metabolite-Specific Inhibitors : Co-administer inhibitors (e.g., probenecid for sulfate conjugation) and compare bioactivity profiles in animal models .

Basic: What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer:

- Cell-Based Assays : Use HEK293 cells transfected with target receptors (e.g., NMDA or AMPA subtypes) for calcium flux or electrophysiology readouts .

- Enzyme Inhibition Studies : Test acetylcholinesterase (AChE) or cyclooxygenase (COX) inhibition via colorimetric assays (e.g., Ellman’s reagent for AChE), as applied to piperazine-propionic acid derivatives .

- Antioxidant Activity : Measure radical scavenging (DPPH/ABTS assays) in comparison to known antioxidants like 3-(3,4-dihydroxyphenyl)propionic acid .

Advanced: How can conflicting data on the compound’s cytotoxicity be systematically addressed?

Methodological Answer:

- Dose-Range Optimization : Perform MTT/XTT assays across 5–6 logarithmic concentrations (1 nM–100 μM) in diverse cell types (cancer vs. primary) .

- ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) to correlate cytotoxicity with oxidative stress, controlling for pH and serum content .

- Transcriptomic Profiling : Conduct RNA-seq on treated cells to identify apoptosis/autophagy pathways, validating via qPCR or CRISPR knockouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。